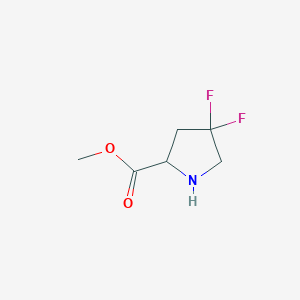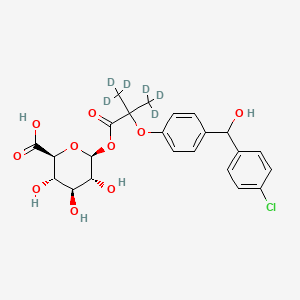
Fenirofibrate acyl-beta-D-glucuronide-d6
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Fenofibrate acyl- is a derivative of fenofibrate, a fibric acid derivative used primarily as a lipid-lowering agent. Fenofibrate is known for its ability to reduce elevated low-density lipoprotein cholesterol, total cholesterol, triglycerides, and apolipoprotein B, while increasing high-density lipoprotein cholesterol in patients with primary hypercholesterolemia, mixed dyslipidemia, and severe hypertriglyceridemia .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Fenofibrate acyl- can be synthesized through various methods. One common method involves the esterification of fenofibric acid with isopropyl alcohol in the presence of a strong acid catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants .
Industrial Production Methods
In industrial settings, fenofibrate acyl- is produced using large-scale esterification processes. The reaction conditions are optimized to maximize yield and purity. Supercritical fluid-assisted spray-drying (SA-SD) is one method used to achieve micronization of fenofibrate particles, which improves the pharmacokinetic and pharmacodynamic properties of the compound .
Analyse Chemischer Reaktionen
Types of Reactions
Fenofibrate acyl- undergoes various chemical reactions, including:
Oxidation: Fenofibrate acyl- can be oxidized to form fenofibric acid.
Reduction: Reduction of fenofibrate acyl- can yield reduced derivatives such as LF 433.
Substitution: Substitution reactions can occur at the phenoxy group, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Fenofibric acid.
Reduction: Reduced derivatives like LF 433.
Substitution: Various substituted phenoxy derivatives.
Wissenschaftliche Forschungsanwendungen
Fenofibrate acyl- has several scientific research applications:
Chemistry: Used as a model compound to study esterification and oxidation-reduction reactions.
Wirkmechanismus
Fenofibrate acyl- exerts its effects by activating peroxisome proliferator-activated receptor alpha (PPARα). This activation leads to increased lipolysis, activation of lipoprotein lipase, and reduction of apoprotein C-III. PPARα is a nuclear receptor that alters lipid, glucose, and amino acid homeostasis. Activation of PPARα also stimulates the transcription of genes involved in fatty acid oxidation and lipid metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Clofibrate: Another fibric acid derivative used to lower lipid levels.
Gemfibrozil: A fibric acid derivative with similar lipid-lowering effects.
Fenofibric acid: The active metabolite of fenofibrate, used in similar therapeutic applications.
Uniqueness
Fenofibrate acyl- is unique due to its specific ester structure, which enhances its lipid-lowering properties and bioavailability. Compared to clofibrate and gemfibrozil, fenofibrate acyl- has a more favorable pharmacokinetic profile and can be administered with or without food .
Eigenschaften
Molekularformel |
C23H25ClO10 |
|---|---|
Molekulargewicht |
502.9 g/mol |
IUPAC-Name |
(2S,3S,4S,5R,6S)-6-[2-[4-[(4-chlorophenyl)-hydroxymethyl]phenoxy]-3,3,3-trideuterio-2-(trideuteriomethyl)propanoyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C23H25ClO10/c1-23(2,22(31)33-21-18(28)16(26)17(27)19(32-21)20(29)30)34-14-9-5-12(6-10-14)15(25)11-3-7-13(24)8-4-11/h3-10,15-19,21,25-28H,1-2H3,(H,29,30)/t15?,16-,17-,18+,19-,21-/m0/s1/i1D3,2D3 |
InChI-Schlüssel |
UJNGWDHZBYRDRO-LTQLKSOMSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C(C(=O)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)C(=O)O)O)O)O)(C([2H])([2H])[2H])OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O |
Kanonische SMILES |
CC(C)(C(=O)OC1C(C(C(C(O1)C(=O)O)O)O)O)OC2=CC=C(C=C2)C(C3=CC=C(C=C3)Cl)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


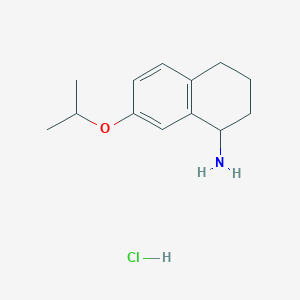
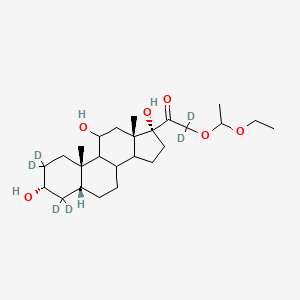
![2-{[(2-aminocyclohexyl)carbamothioyl]amino}-N-benzyl-N,3,3-trimethylbutanamide](/img/structure/B12431426.png)

![2-[3-(4-Methoxyphenyl)prop-2-enoyl-methylamino]benzoic acid](/img/structure/B12431452.png)

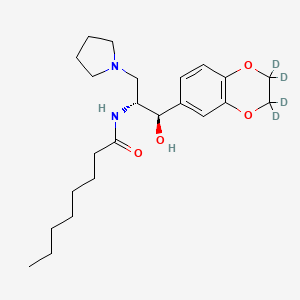
![3-[(Benzyloxy)carbonyl]-2-(pyridin-4-yl)-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12431460.png)

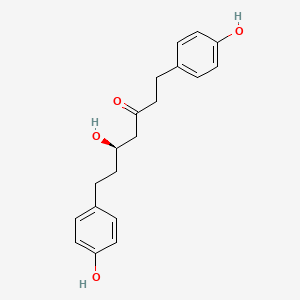
![3-[4-[5-methyl-2-[[2-methyl-4-(piperidine-1-carbonyl)phenyl]methoxy]phenyl]-1,3-thiazol-2-yl]-3-azabicyclo[3.2.1]octane-8-carboxylic acid](/img/structure/B12431480.png)
![N-[1-[[1-[[2-[[4-amino-1-[[5-amino-1-[[1-[[1-[[1-[[2-[[1-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]-2-[(5-oxopyrrolidine-2-carbonyl)amino]pentanediamide](/img/structure/B12431496.png)
![2-Ethyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B12431500.png)
